molecular formula C18H24INO3S B12823629 1-Iodo-2,3,4,5-tetramethylbenzene;2-methoxy-4-methylbenzenesulfonamide

1-Iodo-2,3,4,5-tetramethylbenzene;2-methoxy-4-methylbenzenesulfonamide

Cat. No.: B12823629
M. Wt: 461.4 g/mol
InChI Key: SHNPLDRKOIOPDS-UHFFFAOYSA-N
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Description

1-Iodo-2,3,4,5-tetramethylbenzene and 2-methoxy-4-methylbenzenesulfonamide are organic compounds with distinct chemical structures and properties 1-Iodo-2,3,4,5-tetramethylbenzene is an iodinated derivative of tetramethylbenzene, while 2-methoxy-4-methylbenzenesulfonamide is a sulfonamide derivative of methoxy-methylbenzene

Preparation Methods

1-Iodo-2,3,4,5-tetramethylbenzene: can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, and the product is purified through recrystallization .

2-Methoxy-4-methylbenzenesulfonamide: is prepared by sulfonation of 2-methoxy-4-methylbenzene with chlorosulfonic acid, followed by neutralization with ammonia or an amine to form the sulfonamide .

Scientific Research Applications

1-Iodo-2,3,4,5-tetramethylbenzene: is used in organic synthesis as a building block for more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

2-Methoxy-4-methylbenzenesulfonamide: has applications in medicinal chemistry as a precursor for the synthesis of sulfonamide-based drugs. It is also used in the development of new materials and as a reagent in various chemical reactions .

Mechanism of Action

The mechanism of action for 1-Iodo-2,3,4,5-tetramethylbenzene involves its ability to act as an electrophile in substitution reactions, where the iodine atom is replaced by a nucleophile. The presence of multiple methyl groups increases the electron density on the benzene ring, making it more reactive towards electrophiles .

2-Methoxy-4-methylbenzenesulfonamide: acts as a nucleophile in various reactions due to the presence of the sulfonamide group. The methoxy group can also participate in electrophilic aromatic substitution reactions, where it directs incoming electrophiles to the ortho and para positions on the benzene ring .

Comparison with Similar Compounds

1-Iodo-2,3,4,5-tetramethylbenzene: can be compared to other iodinated benzene derivatives such as 1-iodo-2,4,5-trimethylbenzene and 1-iodo-3,4,5-trimethylbenzene. These compounds share similar reactivity patterns but differ in the number and position of methyl groups, which can influence their chemical behavior .

2-Methoxy-4-methylbenzenesulfonamide: can be compared to other sulfonamide derivatives such as 2-methoxybenzenesulfonamide and 4-methylbenzenesulfonamide. These compounds have similar functional groups but differ in the substitution pattern on the benzene ring, affecting their reactivity and applications .

Properties

Molecular Formula

C18H24INO3S

Molecular Weight

461.4 g/mol

IUPAC Name

1-iodo-2,3,4,5-tetramethylbenzene;2-methoxy-4-methylbenzenesulfonamide

InChI

InChI=1S/C10H13I.C8H11NO3S/c1-6-5-10(11)9(4)8(3)7(6)2;1-6-3-4-8(13(9,10)11)7(5-6)12-2/h5H,1-4H3;3-5H,1-2H3,(H2,9,10,11)

InChI Key

SHNPLDRKOIOPDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N)OC.CC1=CC(=C(C(=C1C)C)C)I

Origin of Product

United States

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